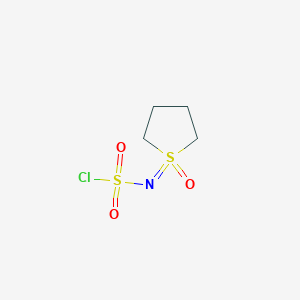
2,3-dichloro-5-isocyanatopyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-dichloro-5-isocyanatopyridine (DCIP) is a chemical compound that is used in a wide range of scientific research applications. It is a white, crystalline solid that is soluble in water and organic solvents. DCIP is a versatile compound that has many uses in organic synthesis and analytical chemistry. Its unique properties make it an ideal choice for many laboratory experiments.
Wissenschaftliche Forschungsanwendungen
2,3-dichloro-5-isocyanatopyridine has a wide range of applications in scientific research. It is used as a reagent in organic synthesis and analytical chemistry. It is also used in the synthesis of pharmaceuticals and other compounds. Additionally, it is used in the synthesis of dyes, pigments, and other compounds. 2,3-dichloro-5-isocyanatopyridine is also used in the synthesis of polymers and other materials.
Wirkmechanismus
2,3-dichloro-5-isocyanatopyridine is a versatile compound that has many uses in organic synthesis and analytical chemistry. Its unique properties make it an ideal choice for many laboratory experiments. 2,3-dichloro-5-isocyanatopyridine acts as a catalyst in many reactions, speeding up the rate at which a reaction takes place. This makes it an ideal choice for many laboratory experiments.
Biochemical and Physiological Effects
2,3-dichloro-5-isocyanatopyridine is a relatively non-toxic compound and has few known biochemical and physiological effects. It is not known to have any mutagenic or carcinogenic effects. It has been shown to be non-irritating to the skin, eyes, and respiratory tract.
Vorteile Und Einschränkungen Für Laborexperimente
2,3-dichloro-5-isocyanatopyridine has many advantages for laboratory experiments. It is a versatile compound that can be used in a wide range of applications. It is also relatively non-toxic and has few known biochemical and physiological effects. Additionally, it is relatively inexpensive and easy to obtain. However, it is important to note that 2,3-dichloro-5-isocyanatopyridine is a relatively unstable compound and must be handled with care.
Zukünftige Richtungen
The use of 2,3-dichloro-5-isocyanatopyridine in laboratory experiments is expected to continue to grow. It is expected that research will continue to focus on its use in organic synthesis and analytical chemistry. Additionally, research is expected to focus on the development of new methods for synthesizing 2,3-dichloro-5-isocyanatopyridine and its derivatives. Additionally, research is expected to focus on the development of new applications for 2,3-dichloro-5-isocyanatopyridine, such as its use in the synthesis of polymers and other materials. Finally, research is expected to focus on the development of new methods for purifying and storing 2,3-dichloro-5-isocyanatopyridine.
Synthesemethoden
2,3-dichloro-5-isocyanatopyridine is synthesized by a two-step reaction. The first step involves the reaction of a chloropyridine with an isocyanate in an acid medium. This reaction yields the desired product, 2,3-dichloro-5-isocyanatopyridine. The second step involves the purification of the product by recrystallization. This method is simple and yields a pure product that is suitable for use in laboratory experiments.
Eigenschaften
IUPAC Name |
2,3-dichloro-5-isocyanatopyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2O/c7-5-1-4(10-3-11)2-9-6(5)8/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJIOJYQSAIIFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Cl)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-5-isocyanatopyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl 3-[(phenylformohydrazido)carbonyl]morpholine-4-carboxylate](/img/structure/B6600076.png)
![tert-butyl 3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine-4-carboxylate](/img/structure/B6600079.png)


![[(chlorosulfonyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B6600108.png)



![tert-butyl 2-{[(4-bromothiophen-2-yl)methanimidamido]oxy}acetate](/img/structure/B6600135.png)




